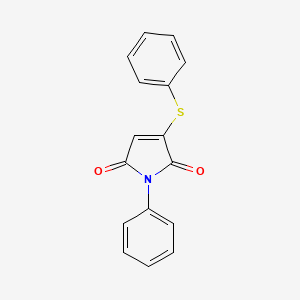
1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione is a heterocyclic compound characterized by a pyrrole ring substituted with a phenyl group and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and introduction of the phenylsulfanyl group. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions, which are advantageous due to their environmental friendliness and cost-effectiveness. The use of diketene as a starting material has also been reported, yielding high amounts of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which 1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenylsulfanyl group plays a crucial role in its activity, potentially through the formation of reactive intermediates that interact with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(phenylsulfanyl)pyrrolidine-2,5-dione: This compound shares a similar core structure but differs in the saturation of the pyrrole ring.
Pyrrolidine derivatives: These compounds, such as pyrrolidine-2,5-diones, exhibit similar structural features and biological activities.
Uniqueness
1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
103056-32-2 |
|---|---|
Fórmula molecular |
C16H11NO2S |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
1-phenyl-3-phenylsulfanylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11NO2S/c18-15-11-14(20-13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1-11H |
Clave InChI |
MMJJLOTVWPXORB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


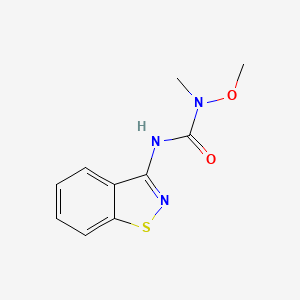
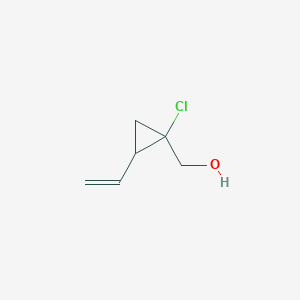
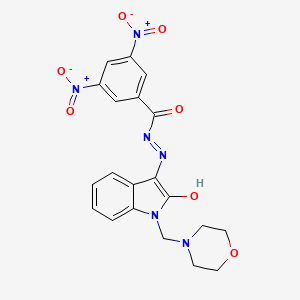
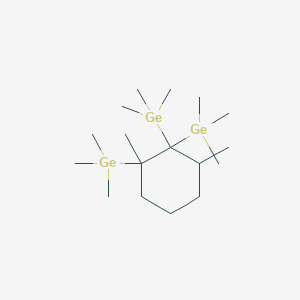

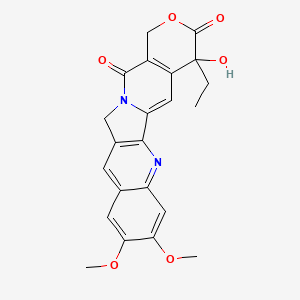
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
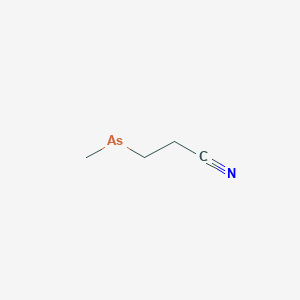


![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
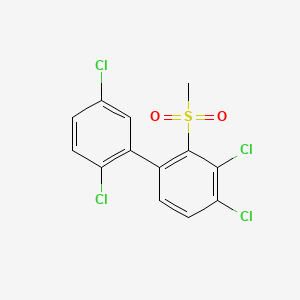
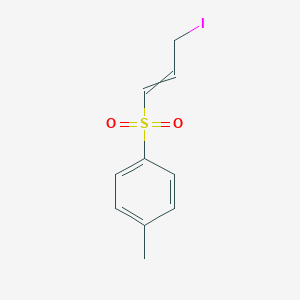
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
